molecular formula C15H11ClO4 B6405113 2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid CAS No. 1261991-17-6

2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6405113
CAS No.: 1261991-17-6
M. Wt: 290.70 g/mol
InChI Key: DNKIKJXCYXYOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid is an organic compound with a molecular formula of C15H11ClO4 It is a derivative of benzoic acid, featuring a chloro group and a methoxycarbonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid typically involves multiple steps. One common method starts with dimethyl terephthalate as the raw material. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. For example, a clean and nitrogen-purged autoclave reactor can be used for hydrogenation steps, ensuring safety and efficiency . The process is designed to be cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield epoxides or other oxidized derivatives, while reduction with hydrogen gas can produce dechlorinated compounds.

Scientific Research Applications

2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in the context of SGLT2 inhibitors, the compound inhibits the sodium-glucose cotransporter 2, reducing glucose reabsorption in the kidneys and lowering blood glucose levels . The pathways involved include the inhibition of glucose transport and modulation of renal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-methoxycarbonylphenyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as an intermediate in the synthesis of pharmaceuticals and specialty chemicals highlights its versatility and importance in various research and industrial applications.

Properties

IUPAC Name

2-chloro-4-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-12(14(17)18)13(16)8-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKIKJXCYXYOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690719
Record name 3-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-17-6
Record name 3-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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